An In-depth Technical Guide to 1-Chloro-2-(difluoromethoxy)naphthalene
An In-depth Technical Guide to 1-Chloro-2-(difluoromethoxy)naphthalene
This guide provides a comprehensive technical overview of 1-Chloro-2-(difluoromethoxy)naphthalene, a compound of interest for researchers, scientists, and professionals in drug development. Due to its novelty, this document focuses on a plausible synthetic route, predicted physicochemical and spectroscopic properties, and essential safety considerations based on structurally related molecules.
Introduction
1-Chloro-2-(difluoromethoxy)naphthalene is a halogenated aromatic compound featuring a naphthalene core substituted with a chlorine atom and a difluoromethoxy group. The unique combination of these functional groups is anticipated to bestow upon the molecule specific electronic and lipophilic characteristics, making it a valuable scaffold in medicinal chemistry and materials science. The difluoromethoxy group, in particular, is an emerging functional group in drug design, known to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide aims to provide a foundational understanding of this compound, stimulating further research and application.
Chemical Identity and Predicted Properties
As of the latest data, a specific CAS number for 1-Chloro-2-(difluoromethoxy)naphthalene has not been assigned, indicating its status as a novel or less-common chemical entity. However, we can predict its identifiers and physicochemical properties based on its constituent parts and data from analogous compounds.
| Identifier | Predicted Value |
| Molecular Formula | C₁₁H₇ClF₂O |
| Molecular Weight | 228.62 g/mol |
| IUPAC Name | 1-Chloro-2-(difluoromethoxy)naphthalene |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2)Cl)OC(F)F |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification |
| Physical State | Colorless to pale yellow oily liquid or low melting solid | Based on the properties of 1-chloronaphthalene, which is a colorless to amber oily viscous liquid.[2] |
| Boiling Point | > 260 °C | The boiling point of 1-chloronaphthalene is approximately 260-263°C.[3][4] The addition of the difluoromethoxy group is expected to increase the molecular weight and intermolecular forces, thus raising the boiling point. |
| Melting Point | < 0 °C | 1-Chloronaphthalene has a melting point of -20°C.[4][5] The introduction of the difluoromethoxy group may disrupt crystal packing, potentially lowering the melting point further. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, benzene, chloroform); Insoluble in water.[6] | Similar to other chlorinated naphthalenes. |
| LogP | > 4 | The LogP of 1-chloronaphthalene is around 4.08.[2] The lipophilic difluoromethoxy group is expected to increase this value. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-Chloro-2-(difluoromethoxy)naphthalene can be envisioned starting from the commercially available 1-chloro-2-naphthol. The key transformation is the introduction of the difluoromethyl group onto the hydroxyl moiety. Several modern methods for the synthesis of aryl difluoromethyl ethers are available, with one of the most direct being the reaction with a difluorocarbene precursor.[7]
A proposed two-step synthesis is outlined below:
Caption: Proposed synthesis of 1-Chloro-2-(difluoromethoxy)naphthalene.
Experimental Protocol:
Step 1: Formation of Sodium 1-chloro-2-naphthalen-2-olate
-
To a solution of 1-chloro-2-naphthol in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMF or acetonitrile), add one equivalent of sodium hydroxide.
-
Stir the mixture at room temperature until the 1-chloro-2-naphthol is completely dissolved and the sodium salt is formed. This solution is used directly in the next step.
Step 2: Difluoromethylation
-
To the solution of sodium 1-chloro-2-naphthalen-2-olate, add an excess (typically 2-3 equivalents) of a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa).[7]
-
Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate and formation of difluorocarbene (typically >100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Chloro-2-(difluoromethoxy)naphthalene.
Causality Behind Experimental Choices:
-
The use of a base in the first step is essential to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide which is necessary for the subsequent reaction with the electrophilic difluorocarbene.
-
Sodium chlorodifluoroacetate is a stable, commercially available, and relatively safe source of difluorocarbene upon heating.[7]
-
The reaction is performed under heating to facilitate the in situ generation of difluorocarbene.
Predicted Spectroscopic Data
The structural elucidation of the synthesized 1-Chloro-2-(difluoromethoxy)naphthalene would rely on standard spectroscopic techniques. The expected data are as follows:
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. A characteristic triplet in the downfield region (δ 6.5-7.5 ppm) corresponding to the -OCHF₂ proton, with a coupling constant (²JHF) of approximately 70-80 Hz. |
| ¹³C NMR | Multiple signals in the aromatic region (δ 110-150 ppm). A triplet for the carbon of the difluoromethoxy group (δ 110-120 ppm) due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | A doublet in the region of -80 to -100 ppm, coupled to the proton of the difluoromethoxy group. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 228, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the difluoromethoxy group and the chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic C-F stretching vibrations in the region of 1000-1200 cm⁻¹. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |
| UV-Vis Spectroscopy | The UV absorption spectrum is expected to be similar to other substituted naphthalenes, with absorption maxima influenced by the chloro and difluoromethoxy substituents.[8][9] |
Safety and Handling
Given the absence of specific toxicity data for 1-Chloro-2-(difluoromethoxy)naphthalene, a cautious approach to handling is imperative. The safety profile can be inferred from related compounds such as chlorinated naphthalenes and other halogenated aromatic compounds.
Potential Hazards:
-
Toxicity: Chlorinated naphthalenes are known to be toxic by ingestion, inhalation, and skin absorption.[6]
-
Irritation: The compound may be irritating to the skin, eyes, and respiratory tract.
-
Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic organisms.[10]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Chloro-2-(difluoromethoxy)naphthalene represents a promising yet underexplored molecule with potential applications in various fields of chemical research. This guide provides a foundational framework for its synthesis, predicted properties, and safe handling. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical reactivity and biological activity. As with any novel compound, all experimental work should be conducted with the utmost care and adherence to safety protocols.
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